molecular formula C15H14N2O5 B8251572 5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide

5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide

Cat. No.: B8251572
M. Wt: 302.28 g/mol
InChI Key: KFRIFEYDBVVOCY-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide is an organic compound that features a benzamide core substituted with a methoxyphenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a Williamson ether synthesis, where 4-methoxyphenol reacts with an appropriate alkyl halide in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the nitro-substituted benzoyl chloride with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 5-[(4-Methoxyphenyl)methoxy]-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole core instead of a benzamide.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar structure with an imidazole core.

Uniqueness

5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a methoxyphenyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-11-4-2-10(3-5-11)9-22-12-6-7-14(17(19)20)13(8-12)15(16)18/h2-8H,9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRIFEYDBVVOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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